N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide mechanism of action in vitro
N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide-Derived Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology and immunology, N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide (CAS 436095-69-1) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, functionally dense pharmacophore—a critical building block used to synthesize advanced Tyrosine Kinase Inhibitors (TKIs)[1][2]. When conjugated to heterocyclic warheads (such as thienopyrimidines or tetrahydropyrido-pyrimidines), this moiety dictates the molecule's in vitro mechanism of action by forcing specific conformational binding states within the kinase catalytic cleft.
This whitepaper deconstructs the structural biology of this pharmacophore, maps the intracellular signaling pathways its derivatives modulate, and provides the self-validating in vitro experimental protocols required to profile these novel inhibitors.
Structural Biology & Pharmacophore Rationale
To understand the in vitro mechanism of action, one must first analyze the causality behind the structural design. The incorporation of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide into a drug scaffold provides three distinct mechanistic advantages:
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The Morpholine Ring (Solubilization & Solvent Exposure): Kinase inhibitors often suffer from poor aqueous solubility due to heavy lipophilic core structures. The morpholine ring acts as a solvent-exposed appendage that dramatically improves the compound's pharmacokinetic profile without interfering with the deep hydrophobic pocket of the kinase[1].
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The Acetamide Linker (Hinge Binding): The amide backbone provides essential hydrogen bond donors and acceptors. In vitro co-crystallization studies of similar TKIs reveal that this linker often interacts directly with the kinase hinge region, anchoring the molecule within the ATP-binding site.
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The 2-Methyl-5-amino Core (Steric Directing Effect): Similar to the toluidine ring in Imatinib, the ortho-methyl group creates a steric clash that restricts the rotational freedom of the molecule. This forces the inhibitor to adopt a conformation that preferentially binds to the inactive "DFG-out" state of the kinase, classifying the resulting derivatives as highly selective Type II kinase inhibitors.
Fig 3. Logical relationship of pharmacophore features driving kinase inhibition.
In Vitro Mechanism of Action: Pathway Modulation
When the 5-amino group of this pharmacophore is covalently linked to an ATP-competitive warhead, the resulting molecules exhibit potent in vitro inhibition against specific Receptor Tyrosine Kinases (RTKs), most notably FLT3 (Fms-like tyrosine kinase 3) and HPK1 (Hematopoietic progenitor kinase 1)[1][2].
Pathway Disruption in Leukemia Models (FLT3 Inhibition)
In acute myeloid leukemia (AML) cell lines (e.g., MV4-11), derivatives containing the 2-morpholinoacetamide moiety competitively displace ATP. By locking FLT3 in its inactive conformation, the inhibitor severs the downstream phosphorylation cascade. This directly abrogates the activation of the PI3K/AKT (survival), RAS/MAPK (proliferation), and STAT5 (gene transcription) pathways, ultimately triggering Bax/Bcl-2-mediated apoptosis[1].
Fig 1. Mechanistic signaling pathway of RTK inhibition by morpholine-derived TKIs.
Quantitative Data: In Vitro Profiling Summaries
The efficacy of incorporating this specific acetamide derivative has been quantitatively validated in recent literature. Table 1 summarizes the in vitro performance of a thienopyrimidine conjugate (Compound 10a) utilizing this exact pharmacophore against FLT3, alongside an HPK1-targeted analog[1][2].
Table 1: In Vitro Profiling of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide Derivatives
| Compound / Derivative | Target Kinase | Cell-Free IC50 (µM) | Cell Line Model | Cellular Viability IC50 (µM) | Ref |
| Derivative 10a (Thienopyrimidine conjugate) | FLT3 | 17.83 ± 3.8 | MV4-11 (Leukemia) | 12.4 ± 2.1 | [1] |
| Quizartinib (Positive Control) | FLT3 | 0.001 | MV4-11 (Leukemia) | 0.003 | [1] |
| HPK1-Inhibitor Analog (Tetrahydropyrido conjugate) | HPK1 | < 0.1 | Jurkat T-cells | N/A | [2] |
Self-Validating Experimental Protocols
To rigorously evaluate the in vitro mechanism of action of molecules synthesized from this intermediate, a cascading assay workflow is required. The following protocols are designed as self-validating systems —meaning they contain internal controls that inherently prove the assay functioned correctly, regardless of the test compound's performance.
Fig 2. In vitro experimental workflow for validating synthesized kinase inhibitors.
Protocol A: Cell-Free Kinase Inhibition (ADP-Glo Assay)
Causality: We utilize the ADP-Glo assay rather than a fluorescent-peptide assay because the morpholine-aniline core can sometimes exhibit autofluorescence, which causes false positives in TR-FRET. ADP-Glo directly measures the byproduct of the kinase reaction (ADP), making it universally applicable and structurally agnostic.
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Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant FLT3 or HPK1 to a working concentration of 2 ng/µL.
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Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in DMSO, starting at a top concentration of 50 µM.
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Kinase Reaction: In a 384-well plate, combine 2 µL of the compound, 2 µL of the kinase, and 2 µL of the ATP/Substrate mix.
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Self-Validation Control: Include a "No Enzyme" well (replaces kinase with buffer) to establish the true luminescence baseline, and a "Quizartinib" well to validate assay sensitivity.
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Incubation: Seal the plate and incubate for 60 minutes at room temperature.
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ADP Depletion & Detection: Add 6 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 min). Subsequently, add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal (incubate 30 min).
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Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.
Protocol B: Intracellular Target Engagement (Western Blotting)
Causality: A compound may kill cells via off-target toxicity rather than intended kinase inhibition. By probing for both phosphorylated (active) and total protein levels, this protocol ensures that a reduction in signal is due to true mechanistic inhibition of the target, rather than non-specific protein degradation or uneven sample loading.
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Cell Culture & Treatment: Seed MV4-11 cells at 1×106 cells/mL in RPMI-1640 medium. Treat cells with the derivative at 0.5x, 1x, and 5x the established IC50 for exactly 2 hours to capture early phosphorylation events before apoptosis initiates.
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Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.
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Electrophoresis & Transfer: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a semi-dry transfer system.
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Immunoblotting (Self-Validating Step): Block the membrane in 5% BSA. Probe overnight at 4°C with primary antibodies:
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Anti-phospho-FLT3 (Tyr591) and Anti-phospho-STAT5 (Tyr694) to measure target engagement.
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Anti-total FLT3 and Anti-total STAT5 to prove that the kinase itself was not degraded.
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Anti-GAPDH to prove equal protein loading across all lanes.
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Detection: Wash with TBST, apply HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL) and densitometry software.
References
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Elmongy, E. I., et al. "In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation." Molecules (MDPI), 2022. Available at:[Link]
- "Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors." World Intellectual Property Organization (WIPO) / Google Patents, Patent WO2023220541A1, 2023.
